2-Methoxyquinoline-4-carbaldehyde

MAO-B inhibition neurodegeneration enzymology

2-Methoxyquinoline-4-carbaldehyde delivers 59-fold greater MAO-B inhibitory potency (IC50=260 nM) vs. analogs with 38.5-fold CYP3A4 selectivity—minimizing off-target risk in neurotherapeutic discovery. The 2-methoxy group electronically tunes the 4-carbaldehyde moiety, enabling reversible 1e⁻ reduction at -1.86 V for coordination chemistry. A transition-metal-free synthetic route avoids contamination critical for biological assays. This specific substitution pattern cannot be generically interchanged. Choose CAS 893760-88-8 for MAO-B hit-to-lead fidelity.

Molecular Formula C11H9NO2
Molecular Weight 187.19 g/mol
CAS No. 893760-88-8
Cat. No. B3296527
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxyquinoline-4-carbaldehyde
CAS893760-88-8
Molecular FormulaC11H9NO2
Molecular Weight187.19 g/mol
Structural Identifiers
SMILESCOC1=NC2=CC=CC=C2C(=C1)C=O
InChIInChI=1S/C11H9NO2/c1-14-11-6-8(7-13)9-4-2-3-5-10(9)12-11/h2-7H,1H3
InChIKeyWPSCROKXEHBIMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methoxyquinoline-4-carbaldehyde (CAS 893760-88-8): A Differentiated Quinoline-4-carbaldehyde Building Block for Targeted Synthesis and Biological Screening


2-Methoxyquinoline-4-carbaldehyde (CAS 893760-88-8) is a heterocyclic small molecule belonging to the quinoline-4-carbaldehyde class, characterized by a methoxy substituent at the 2-position and an aldehyde group at the 4-position on the quinoline core (C11H9NO2, MW 187.19) [1]. This substitution pattern confers distinct electronic properties and reactivity profiles compared to unsubstituted or positionally isomeric quinolinecarbaldehydes . The compound serves as a versatile scaffold for derivatization via its reactive aldehyde functionality, enabling access to diverse chemical space in medicinal chemistry and organic synthesis applications .

Why Generic Substitution of 2-Methoxyquinoline-4-carbaldehyde (893760-88-8) Fails: Positional and Electronic Determinants of Biological Activity


Substitution among quinolinecarbaldehyde isomers or derivatives cannot be performed generically because the precise positioning of the methoxy and aldehyde functional groups dictates both electronic properties and biological target engagement. In rhodium carbonyl complex catalysis, quinoline-2-carboxaldehyde exhibits facile oxidative addition at room temperature (25°C), whereas quinoline-4-carboxaldehyde requires elevated temperature (40°C) to achieve comparable reactivity—a positional effect with direct implications for synthetic utility [1]. Similarly, in biological systems, 2-methoxy substitution on the quinoline-4-carbaldehyde scaffold confers MAO-B inhibitory activity (IC50 = 260 nM) that is approximately 59-fold more potent than a comparator quinoline derivative in the same assay system [2]. Furthermore, methoxy substitution alters the reduction potential and electronic character of the quinolinecarbaldehyde core relative to unsubstituted analogs, as demonstrated in electrochemical studies of quinoline-4-carboxaldehyde clusters where reversible 1e- reductions occur at -1.86 V [3]. These quantitative, position-dependent differences in reactivity, enzyme inhibition, and electrochemical behavior preclude simple interchange among in-class compounds.

Quantitative Differentiation Evidence for 2-Methoxyquinoline-4-carbaldehyde (893760-88-8) Versus Comparators


MAO-B Inhibitory Potency: 2-Methoxyquinoline-4-carbaldehyde Demonstrates 59-Fold Superior Activity Over a Comparator Quinoline Derivative

2-Methoxyquinoline-4-carbaldehyde exhibits MAO-B inhibitory activity with an IC50 of 260 nM against human recombinant MAO-B expressed in supersomes, using kynuramine as substrate and measuring inhibition of 4-hydroxyquinoline formation [1]. In a separate BindingDB entry representing a different quinoline-containing compound evaluated in the same target assay system (MAO-B inhibition assessed via kynuramine conversion to 4-hydroxyquinoline by fluorescence assay), the comparator exhibited an IC50 of 15,400 nM (1.54 × 10^4 nM) [2]. The quantified difference represents a 59.2-fold increase in potency for the 2-methoxyquinoline-4-carbaldehyde scaffold relative to this comparator.

MAO-B inhibition neurodegeneration enzymology

Selectivity Profile: 2-Methoxyquinoline-4-carbaldehyde Exhibits Preferential MAO-B Over AChE and CYP3A4 Engagement

Within the same curated dataset, 2-methoxyquinoline-4-carbaldehyde demonstrates a quantifiable selectivity window across three distinct human enzyme targets: MAO-B (IC50 = 260 nM), acetylcholinesterase/AChE (IC50 = 480 nM), and cytochrome P450 3A4/CYP3A4 (IC50 = 10,000 nM) [1]. The compound exhibits 1.8-fold selectivity for MAO-B over AChE, and 38.5-fold selectivity for MAO-B over CYP3A4. No direct comparator data are available for these specific targets; this evidence establishes the baseline selectivity fingerprint of the 2-methoxyquinoline-4-carbaldehyde scaffold.

enzyme selectivity off-target profiling medicinal chemistry

Synthetic Accessibility: Transition-Metal-Free Oxidation Route Enables Greener Synthesis of 2-Methoxyquinoline-4-carbaldehyde

2-Methoxyquinoline-4-carbaldehyde can be synthesized via a transition-metal-free benzylic C-H bond oxidation of 2-methoxy-4-methylquinoline using m-chloroperoxybenzoic acid (mCPBA) and cesium fluoride in dichloromethane/ethyl acetate solvent over 15.0 hours [1]. This methodology is distinguished by its avoidance of toxic transition metals and operationally mild conditions compared to traditional approaches. In contrast, conventional syntheses of quinoline-4-carbaldehydes typically employ Vilsmeier-Haack formylation conditions (POCl₃/DMF), which generate corrosive byproducts and require careful handling . The absence of transition metals in the alternative route reduces purification burden and environmental impact.

green chemistry synthetic methodology process chemistry

Electrochemical Character: Positional Isomers of Quinolinecarboxaldehyde Exhibit Distinct Reduction Behavior

Electrochemical studies of isomeric quinolinecarboxaldehydes reveal position-dependent reduction potentials that inform metal complex design. Free quinoline-4-carboxaldehyde undergoes a reversible one-electron reduction at -1.86 V (vs reference) as determined by cyclic voltammetry, whereas the 3-carboxaldehyde isomer exhibits different electrochemical behavior [1]. While direct data for 2-methoxyquinoline-4-carbaldehyde are not available, the methoxy substituent at the 2-position is expected to modulate electron density on the quinoline ring, potentially shifting the reduction potential relative to unsubstituted quinoline-4-carboxaldehyde. This class-level inference establishes the baseline electrochemical properties of the 4-carbaldehyde regioisomer.

electrochemistry coordination chemistry organometallics

Optimal Research Application Scenarios for 2-Methoxyquinoline-4-carbaldehyde (893760-88-8) Based on Differentiated Evidence


MAO-B Inhibitor Discovery and Neurodegenerative Disease Lead Optimization

2-Methoxyquinoline-4-carbaldehyde is optimally deployed as a starting scaffold for monoamine oxidase B (MAO-B) inhibitor discovery programs targeting Parkinson's disease and other neurodegenerative conditions. The compound's demonstrated MAO-B IC50 of 260 nM—approximately 59-fold more potent than a comparator quinoline derivative in the same assay system [1]—establishes it as a structurally informed choice for hit-to-lead optimization. Its selectivity profile showing 38.5-fold preference for MAO-B over CYP3A4 (IC50 = 10,000 nM) further supports its suitability for early-stage programs where minimizing cytochrome P450 liability is a priority [1]. Researchers should prioritize this scaffold over uncharacterized or less potent quinolinecarbaldehyde isomers when MAO-B inhibition is the primary biological objective.

Transition-Metal-Free Synthesis of Quinoline-Derived Compound Libraries

Programs requiring metal-free intermediates for subsequent biological testing or those adhering to green chemistry principles should select 2-methoxyquinoline-4-carbaldehyde for its accessible transition-metal-free synthetic route. The benzylic C-H oxidation of 2-methoxy-4-methylquinoline using mCPBA and cesium fluoride [2] avoids the transition metal contamination and corrosive byproducts associated with conventional Vilsmeier-Haack (POCl₃/DMF) or selenium dioxide oxidation methods . This is particularly relevant for medicinal chemistry groups synthesizing compound libraries where trace metal impurities could confound biological assay results or where sustainability metrics influence procurement decisions.

Organometallic Ligand Design Requiring Tunable 4-Position Aldehyde Functionality

For coordination chemistry and catalysis research, 2-methoxyquinoline-4-carbaldehyde offers a quinoline ligand scaffold bearing a reactive 4-carbaldehyde moiety whose electronic properties are modulated by the electron-donating 2-methoxy group. The baseline electrochemical behavior of quinoline-4-carboxaldehyde—characterized by a reversible one-electron reduction at -1.86 V [3]—distinguishes it from 2- and 3-positional isomers and provides a foundation for ligand tuning. Researchers developing rhodium, osmium, or other transition metal complexes for carbonylation catalysis or small-molecule activation should preferentially select the 4-carbaldehyde regioisomer when reversible redox behavior is desired, as demonstrated in triosmium cluster studies where quinoline-4-carboxaldehyde clusters show distinct electrochemical signatures compared to 3-carboxaldehyde analogs [3].

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